Cas no 886913-65-1 (3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

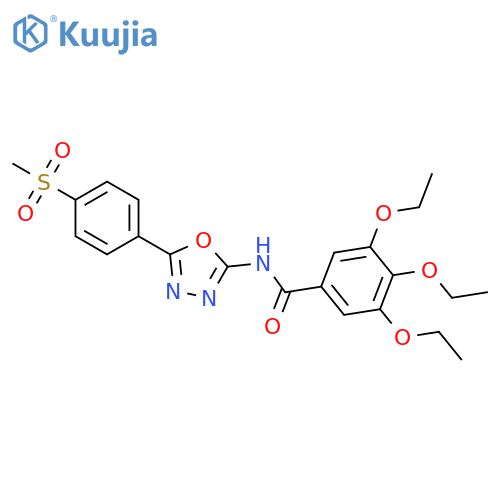

886913-65-1 structure

商品名:3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide

CAS番号:886913-65-1

MF:C22H25N3O7S

メガワット:475.514804601669

CID:5476814

3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- 3,4,5-triethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- 3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide

-

- インチ: 1S/C22H25N3O7S/c1-5-29-17-12-15(13-18(30-6-2)19(17)31-7-3)20(26)23-22-25-24-21(32-22)14-8-10-16(11-9-14)33(4,27)28/h8-13H,5-7H2,1-4H3,(H,23,25,26)

- InChIKey: HSSBQHVRJFQTPR-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NN=C(C2=CC=C(S(C)(=O)=O)C=C2)O1)(=O)C1=CC(OCC)=C(OCC)C(OCC)=C1

3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2645-0849-5μmol |

3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

886913-65-1 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2645-0849-5mg |

3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

886913-65-1 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2645-0849-20mg |

3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

886913-65-1 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2645-0849-30mg |

3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

886913-65-1 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2645-0849-40mg |

3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

886913-65-1 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2645-0849-50mg |

3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

886913-65-1 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2645-0849-2μmol |

3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

886913-65-1 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2645-0849-10μmol |

3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

886913-65-1 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2645-0849-20μmol |

3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

886913-65-1 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2645-0849-3mg |

3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

886913-65-1 | 90%+ | 3mg |

$63.0 | 2023-05-16 |

3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide 関連文献

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

886913-65-1 (3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide) 関連製品

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量